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Compound of Interest

Compound Name: Himbosine

Cat. No.: B10819013 Get Quote

A Note on Nomenclature: Scientific literature extensively documents the compound

"Himbacine." In contrast, "Himbosine" does not yield substantive results and is likely a variant

spelling. This guide will henceforth refer to Himbacine, providing a detailed overview of its

established and potential therapeutic applications for researchers, scientists, and drug

development professionals.

Introduction
Himbacine is a piperidine alkaloid first isolated from the bark of the Australian magnolia,

Galbulimima baccata.[1] Its complex chemical structure has been a subject of interest, leading

to its total synthesis.[2] The primary and most well-documented therapeutic application of

himbacine lies in its activity as a potent and selective antagonist of muscarinic acetylcholine

receptors, particularly the M2 and M4 subtypes.[1][2] This has positioned himbacine as a

valuable pharmacological tool for research into the central nervous system. Furthermore, its

unique structure has served as a scaffold for the development of novel therapeutic agents,

most notably the FDA-approved thrombin receptor antagonist, vorapaxar.[2]

Primary Pharmacological Activity: Muscarinic
Receptor Antagonism
Himbacine's principal mechanism of action is the competitive antagonism of M2 and M4

muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors

(GPCRs) that, upon activation by acetylcholine, couple to the Gαi subunit of the heterotrimeric

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10819013?utm_src=pdf-interest
https://www.benchchem.com/product/b10819013?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://www.ahajournals.org/doi/10.1161/JAHA.114.001505
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://www.ahajournals.org/doi/10.1161/JAHA.114.001505
https://www.ahajournals.org/doi/10.1161/JAHA.114.001505
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G-protein.[3] This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of acetylcholine, himbacine

prevents this signaling cascade.[1]

Signaling Pathway of Himbacine at M2/M4 Muscarinic
Receptors
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Himbacine's mechanism of action at M2/M4 muscarinic receptors.

Therapeutic Application via Analogue Development:
Vorapaxar
While himbacine itself has not progressed to clinical use, its chemical scaffold was instrumental

in the development of vorapaxar (SCH 530348), an orally active thrombin receptor (protease-

activated receptor-1, PAR-1) antagonist.[4] Vorapaxar is approved for the reduction of

thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or

peripheral artery disease (PAD).[1][3]

Thrombin is a potent platelet activator, and its effects are mediated through the PAR-1 receptor.

[5] Vorapaxar acts as a reversible, competitive antagonist of PAR-1, thereby inhibiting

thrombin-induced platelet aggregation.[1][5]

Signaling Pathway of Vorapaxar at the PAR-1 Receptor
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Vorapaxar's mechanism of action at the PAR-1 receptor on platelets.

Quantitative Data
The following table summarizes the binding affinities of himbacine and the inhibitory

concentration of a himbacine-derived thrombin receptor antagonist.
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Compound Target Assay Type Value Unit Reference

Himbacine

Muscarinic

Receptors

(Smooth

Muscle)

Functional

Antagonism
~7.2 pA2 [6]

Himbacine

Muscarinic

Receptors

(Atria)

Functional

Antagonism
8.2 pA2 [6]

Himbacine

Analog (3a)

M2

Muscarinic

Receptor

Binding

Affinity

10-fold

selective vs

M1

- [5]

Himbacine

Analog (5c)

M2

Muscarinic

Receptor

Binding

Affinity

10-fold

selective vs

M1

- [5]

Himbacine-

derived

compound

(40)

Thrombin

Receptor

(PAR-1)

Inhibition 7.6 IC50 (nM) [7]

Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic
Receptor Affinity
This protocol is a generalized method to determine the binding affinity (Ki) of himbacine for a

specific muscarinic receptor subtype.

Objective: To determine the binding affinity (Ki) of himbacine for a specific muscarinic receptor

subtype.

Materials:

Tissue homogenate or cell membranes expressing the muscarinic receptor of interest (e.g.,

CHO cells transfected with the human M2 receptor).[8]
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Radioligand with high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]NMS).

Himbacine solutions of varying concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Glass fiber filters.

Filtration apparatus.

Workflow:
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Preparation
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Workflow for a competitive radioligand binding assay with himbacine.
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Procedure:

Incubation: In a series of tubes, incubate the receptor-containing membranes with a fixed

concentration of the radioligand and a range of concentrations of himbacine. Include tubes

for total binding (radioligand only) and non-specific binding (radioligand in the presence of a

high concentration of a known muscarinic antagonist like atropine).

Separation: After incubation to equilibrium, rapidly filter the contents of each tube through

glass fiber filters. The filters will trap the membranes with the bound radioligand.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the himbacine

concentration.

Use non-linear regression to fit the data to a sigmoidal dose-response curve and

determine the IC50 value (the concentration of himbacine that inhibits 50% of the specific

radioligand binding).

Calculate the equilibrium dissociation constant (Ki) for himbacine using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its equilibrium dissociation constant.

Pharmacokinetics and Toxicity
There is limited publicly available information on the pharmacokinetics (Absorption, Distribution,

Metabolism, and Excretion - ADME) and toxicity profile of himbacine itself. However, data from

its analog, vorapaxar, provides some insights into how a himbacine-derived compound might

behave in vivo.
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Vorapaxar is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[1][9] Co-

administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can increase vorapaxar's

plasma concentration, while co-administration with CYP3A4 inducers (e.g., rifampin) can

decrease it.[1] Vorapaxar has a long half-life, and its antiplatelet effects can persist for weeks

after discontinuation.[9] The primary adverse effect of vorapaxar is an increased risk of

bleeding.[9]

Other Potential Therapeutic Applications: A Note on
the Lack of Evidence
While alkaloids as a class of compounds often exhibit a broad range of biological activities,

including anticancer, neuroprotective, and anti-inflammatory effects, there is currently a lack of

significant scientific evidence to support the direct application of himbacine in these therapeutic

areas. Targeted searches for "himbacine anticancer," "himbacine neuroprotection," and

"himbacine anti-inflammatory" in scientific databases do not yield substantial results linking the

compound to these activities. Therefore, at present, the therapeutic potential of himbacine

remains primarily centered on its muscarinic receptor antagonism and its role as a foundational

structure for the development of other receptor antagonists.

Conclusion
Himbacine is a noteworthy natural product with a well-defined role as a selective muscarinic

M2/M4 receptor antagonist. This property makes it an invaluable tool for neuropharmacological

research. While its direct clinical applications have not been realized, its significance is

underscored by its contribution to the development of vorapaxar, a successful antiplatelet

therapy. Future research may yet uncover other biological activities of himbacine; however, its

current therapeutic relevance is firmly established through its impact on muscarinic and

thrombin receptor pharmacology. This guide provides a comprehensive overview of the existing

knowledge on himbacine, highlighting its established mechanisms and therapeutic legacy for

professionals in the field of drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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